[1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid involves the reaction of oxolinic acid anhydride with aqueous ammonia . The compound is soluble in 0.5 M NaOH, yielding a clear, colorless solution when heated .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound is available as a pharmaceutical primary standard and is used in laboratory tests .
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include NaOH for solubilization and various oxidizing and reducing agents for specific transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinoline derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
[1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid has several scientific research applications:
Mechanism of Action
The primary mechanism of action of [1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid involves the inhibition of DNA gyrase (topoisomerase II), which interferes with DNA synthesis and coiling . This inhibition prevents bacterial replication and exerts antibacterial effects . Additionally, the compound acts as a dopamine reuptake inhibitor, affecting dopaminergic neurotransmission processes .
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: Another quinoline compound with similar antibacterial properties.
Ciprofloxacin: A fluoroquinolone with a broader spectrum of antibacterial activity.
Norfloxacin: A quinolone antibiotic with similar mechanisms of action.
Uniqueness
[1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid is unique due to its specific structure, which includes a dioxolo ring fused to the quinoline core. This structure contributes to its specific binding properties and antibacterial activity .
Properties
Molecular Formula |
C11H7NO4 |
---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-11(14)7-1-6-2-9-10(16-5-15-9)3-8(6)12-4-7/h1-4H,5H2,(H,13,14) |
InChI Key |
VLGRGWXPFVWTQR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC3=CC(=CN=C3C=C2O1)C(=O)O |
Origin of Product |
United States |
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